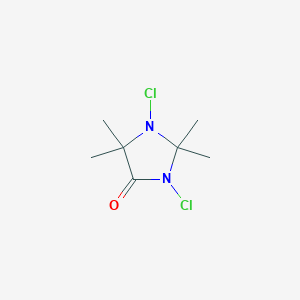
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one is a halamine disinfectant known for its potent biocidal properties. It is used in various applications, including water treatment, textile disinfection, and as an antibacterial agent in aquaculture . This compound is particularly effective due to its ability to release chlorine, which is a powerful disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one typically involves the chlorination of 2,2,5,5-tetramethylimidazolidin-4-one. This reaction is carried out under controlled conditions to ensure the selective formation of the dichloro derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction is typically conducted in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used with this compound include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The biocidal activity of 1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one is primarily due to its ability to release chlorine. When dissolved in water, the compound dissociates to release chlorine, which then reacts with microbial cell components, leading to cell death . The molecular targets include proteins, lipids, and nucleic acids, which are oxidized or chlorinated, disrupting cellular functions and integrity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-2,2,5,5-tetramethylimidazolidin-4-one: Similar in structure but contains a bromine atom instead of a second chlorine atom.
1-Chloro-2,2,5,5-tetramethylimidazolidin-4-one: Contains only one chlorine atom and is less potent as a disinfectant compared to the dichloro derivative.
Uniqueness
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its high efficacy as a disinfectant and its ability to release chlorine in a controlled manner. This makes it more effective and safer for use in various applications compared to other similar compounds .
Properties
CAS No. |
128780-87-0 |
|---|---|
Molecular Formula |
C7H12Cl2N2O |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C7H12Cl2N2O/c1-6(2)5(12)10(8)7(3,4)11(6)9/h1-4H3 |
InChI Key |
VISGDCFUXPEFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(N1Cl)(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


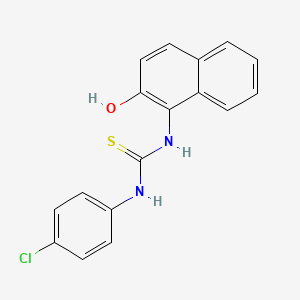

![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
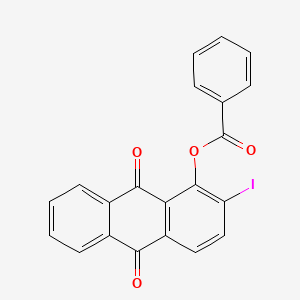
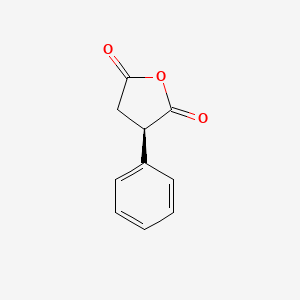

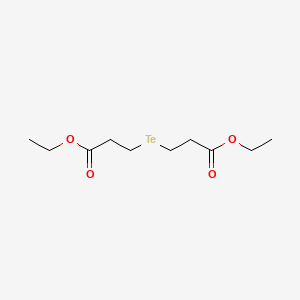
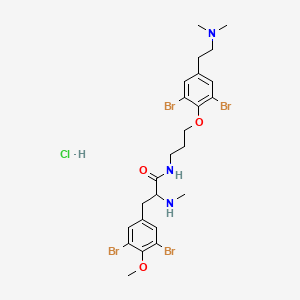


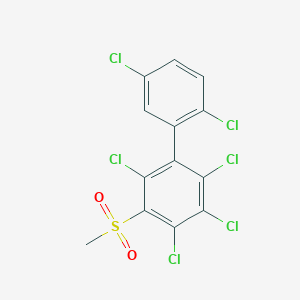
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
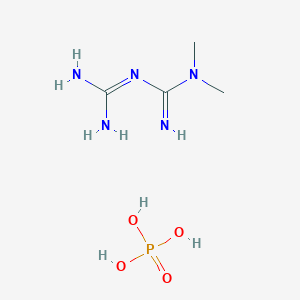
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
